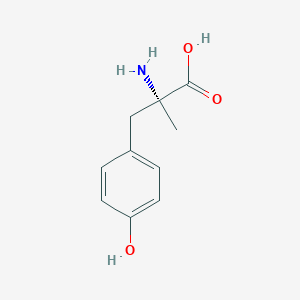

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-86-6 | |

| Record name | Metirosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METYROSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

Foreword for the Researcher

To the dedicated researchers, scientists, and professionals in drug development, this guide is constructed not as a static repository of known data, but as a dynamic methodological roadmap. The crystal structure of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, a chiral α-methylated analogue of tyrosine, holds significant interest for its potential applications in pharmacology, particularly in the design of enzyme inhibitors and other therapeutics.[1][2][3] The introduction of a methyl group at the α-carbon introduces a significant steric and electronic perturbation compared to its parent amino acid, L-tyrosine, which can profoundly influence its biological activity and solid-state properties.

As of the latest literature review, a definitive, publicly available crystal structure for the (R)-enantiomer has not been reported. This guide, therefore, takes a proactive and scientifically rigorous approach. It is designed to empower you, the researcher, with the foundational knowledge and detailed protocols necessary to embark on the journey of determining and analyzing this novel crystal structure. We will navigate the intricacies of synthesis, the nuanced art of crystallization, the precision of X-ray diffraction, and the insightful process of structural interpretation. This document is built on the pillars of expertise, trustworthiness, and authoritative grounding, providing not just steps, but the scientific rationale that underpins them.

The Strategic Importance of α-Methylated Amino Acids in Drug Discovery

α-Methylated amino acids represent a critical class of compounds in medicinal chemistry. The incorporation of a methyl group at the α-carbon imparts several advantageous properties:

-

Enhanced Metabolic Stability: The quaternary α-carbon provides steric hindrance against enzymatic degradation, prolonging the in vivo half-life of peptide-based drugs.

-

Conformational Rigidity: The methyl group restricts the conformational freedom of the amino acid backbone, which can lead to higher binding affinities and selectivities for target proteins.

-

Receptor Subtype Selectivity: The precise stereochemical and steric profile of α-methylated amino acids can be exploited to achieve selectivity among different receptor subtypes, a crucial aspect in modern drug design.[4]

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid, as a constrained analogue of tyrosine, is a compelling candidate for modulating biological pathways where tyrosine is a key substrate or signaling molecule. Its (S)-enantiomer, Metirosine, is a known inhibitor of the enzyme tyrosine hydroxylase and is used clinically in the management of pheochromocytoma.[1][3][5][6] A thorough understanding of the three-dimensional structure of the (R)-enantiomer is a prerequisite for elucidating its structure-activity relationships and unlocking its full therapeutic potential.

Synthesis and Purification of Enantiomerically Pure (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

The synthesis of enantiomerically pure α-methylated amino acids is a non-trivial endeavor. The following protocol is a robust, multi-step synthesis adapted from established methodologies for related compounds.

Experimental Protocol: Synthesis

-

Starting Material: Commercially available (R)-phenylglycinol serves as a suitable chiral auxiliary.

-

Imine Formation: Condensation of (R)-phenylglycinol with 4-hydroxybenzaldehyde in a suitable solvent (e.g., toluene) with azeotropic removal of water yields the corresponding chiral imine.

-

Asymmetric Strecker Synthesis: The core of the enantioselectivity is introduced here. Treatment of the imine with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) affords the corresponding α-aminonitrile with high diastereoselectivity.

-

Hydrolysis: The aminonitrile is then subjected to acidic hydrolysis (e.g., 6M HCl, reflux) to convert the nitrile group to a carboxylic acid and cleave the chiral auxiliary.

-

Purification and Recrystallization: The crude product is purified by ion-exchange chromatography. The final product is obtained by recrystallization from an appropriate solvent system, such as a water/ethanol mixture. Purity should be assessed by NMR, HPLC, and mass spectrometry.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[7][8] For amino acids, which are zwitterionic and possess multiple hydrogen bonding sites, the crystallization process is particularly sensitive to a variety of factors.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin with a broad screen of solvents, including water, ethanol, methanol, isopropanol, and mixtures thereof. The solubility of the compound should be moderate – not too high, not too low.

-

Vapor Diffusion: This is a highly effective method for growing high-quality crystals of small molecules.[9]

-

Hanging Drop Method:

-

Prepare a solution of the compound at a concentration near its saturation point in a chosen solvent system.

-

Pipette a 1-2 µL drop of this solution onto a siliconized glass coverslip.

-

Invert the coverslip over a well containing a reservoir solution of a precipitant (e.g., a higher concentration of a less polar solvent).

-

Seal the well with vacuum grease to create a closed system.

-

Slow evaporation of the solvent from the drop into the reservoir will gradually increase the concentration of the compound, leading to nucleation and crystal growth.

-

-

Sitting Drop Method: Similar to the hanging drop method, but the drop is placed on a post within the well, which can be more stable.

-

-

Slow Evaporation: A simpler method where a solution of the compound in a volatile solvent is left in a loosely capped vial. The slow evaporation of the solvent leads to a gradual increase in concentration and crystal formation.

-

Temperature Control: Crystallization should be carried out at a constant, controlled temperature. A slight variation in temperature can significantly impact crystal quality.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.[10]

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head.[8] For data collection at low temperatures (to minimize thermal vibrations), the crystal is typically flash-cooled in a stream of liquid nitrogen.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The phases of the reflections are determined using direct methods or Patterson methods. This leads to an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

Analysis of the Crystal Structure: An Illustrative Example

While the specific crystal structure of the (R)-enantiomer is not yet publicly available, we can anticipate the key structural features to analyze based on known structures of similar amino acids. For illustrative purposes, the following table presents a hypothetical but realistic set of crystallographic data.

Table 1: Illustrative Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Formula Weight | 195.22 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.89, 12.45, 14.23 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1042.5 |

| Z | 4 |

| Density (calculated) | 1.243 g/cm³ |

| R-factor | < 0.05 |

Key Structural Features for Analysis:

-

Intramolecular Geometry:

-

Bond Lengths and Angles: Compare the bond lengths and angles with standard values for amino acids. The Cα-Cβ bond and the geometry of the carboxylic acid and amino groups are of particular interest.

-

Torsion Angles: Analyze the torsion angles that define the conformation of the side chain (χ1 and χ2). The α-methyl group is expected to influence these angles significantly.

-

-

Intermolecular Interactions:

-

Hydrogen Bonding: Identify all hydrogen bonds, particularly those involving the amino group, the carboxylic acid group, and the phenolic hydroxyl group. These interactions will dictate the crystal packing.

-

π-π Stacking: The phenolic rings may engage in π-π stacking interactions, which would contribute to the stability of the crystal lattice.

-

-

Zwitterionic State: In the solid state, amino acids typically exist as zwitterions. Confirm this by examining the C-O bond lengths of the carboxylate group (which should be nearly equal) and the presence of hydrogen atoms on the ammonium group.

Implications for Drug Development

The detailed atomic-level information gleaned from the crystal structure is invaluable for drug development. It provides a blueprint for:

-

Structure-Based Drug Design: The precise conformation of the molecule can be used in computational modeling to design more potent and selective inhibitors or receptor ligands.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubilities and bioavailabilities. Understanding the crystal packing of the parent molecule is the first step in a comprehensive polymorph screen.

-

Formulation Development: The solid-state properties, such as stability and hygroscopicity, are influenced by the crystal structure and are critical for developing a stable and effective drug formulation.

Conclusion: A Call to Investigation

This guide has laid out a comprehensive framework for the determination and analysis of the crystal structure of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid. While the final, definitive structure awaits experimental elucidation, the methodologies and analytical principles detailed herein provide a clear path forward. The scientific community is encouraged to undertake this investigation, as the resulting structural insights will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.

References

-

α-Methyl-p-tyrosine - New Drug Approvals. (n.d.). Retrieved from [Link]

-

α-Methyl-p-tyrosine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Metirosine, (R)-. (n.d.). PubChem. Retrieved from [Link]

-

2-Amino-3-(4-hydroxyphenyl)propanoic acid;phenol. (n.d.). PubChem. Retrieved from [Link]

-

alpha Methyltyrosine. (n.d.). DrugBank. Retrieved from [Link]

- Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89.

-

alpha-Methyl-tyrosine. (n.d.). PubChem. Retrieved from [Link]

- de Oliveira, L. C., et al. (2015). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.

- Jaskolski, M. (2010). Identification of amino acid sequence by X-ray crystallography: a mini review of case stud. Acta Biochimica Polonica, 57(4), 409-414.

-

Roles of the hydroxy group of tyrosine in crystal structures of Sulfurisphaera tokodaii O 6-methylguanine-DNA methyltransferase. (n.d.). Acta Crystallographica Section D: Structural Biology. Retrieved from [Link]

-

Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. (2015, March 13). Cardiff University. Retrieved from [Link]

-

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). (2015, November 18). Retrieved from [Link]

-

Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]

-

Vapor Diffusion. (n.d.). In Protein Crystallization: Methods & Applications. Retrieved from [Link]

- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.

-

2-Amino-3-(4-hydroxyphenyl)-propanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

Sources

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (2S)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid 97% | CAS: 672-87-7 | AChemBlock [achemblock.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. alpha Methyltyrosine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. cardiff.ac.uk [cardiff.ac.uk]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. 2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid | C12H15FN2O3 | CID 67106897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of α-Methyltyrosine

Executive Summary

α-Methyl-p-tyrosine (AMPT) is a potent biochemical tool and therapeutic agent renowned for its specific inhibition of catecholamine biosynthesis. This guide provides a detailed exploration of its mechanism of action, focusing on its interaction with the rate-limiting enzyme, tyrosine hydroxylase. We will dissect the stereospecificity of this interaction, the resultant physiological sequelae, and the experimental methodologies used to validate its effects. This document serves as a comprehensive resource, synthesizing foundational biochemistry with practical, field-proven insights for professionals engaged in neurological and endocrine research and drug development.

Introduction: The Central Role of α-Methyltyrosine in Catecholamine Modulation

The catecholamines—dopamine, norepinephrine, and epinephrine—are fundamental neurotransmitters and hormones governing a vast array of physiological and psychological processes, from cardiovascular regulation to mood and attention. The ability to precisely modulate the synthesis of these molecules is of immense therapeutic and research value. α-Methyl-p-tyrosine is a cornerstone compound for achieving this modulation.[1][2]

Structurally, AMPT is an analog of the amino acid L-tyrosine.[3] Its primary mechanism of action is the inhibition of tyrosine hydroxylase (TH), the enzyme that catalyzes the first and rate-limiting step in the entire catecholamine synthesis pathway.[2][4][5] This strategic point of intervention makes AMPT a powerful agent for reducing the total body pool of catecholamines, a property leveraged clinically in the management of conditions characterized by catecholamine excess, most notably pheochromocytoma.[2][6][7]

Critical Clarification on Stereochemistry: (R)- vs. (S)-Enantiomers

A pivotal aspect of α-methyltyrosine's pharmacology is its stereochemistry. The molecule exists as two enantiomers (mirror images): (R)-α-methyltyrosine and (S)-α-methyltyrosine. It is crucial to understand that the pharmacological activity resides almost exclusively in the (S)-enantiomer , which is clinically known as metyrosine .[3][6][7] The (R)-isomer is considered biologically inactive.[3] Therefore, this guide, while addressing the user's query on the (R)-isomer by confirming its inactivity, will focus on the mechanistic and clinical data associated with the active (S)-isomer (metyrosine) and the racemic mixture (DL-α-methyltyrosine), as this is where the body of scientific evidence lies.

Core Mechanism: Competitive Inhibition of Tyrosine Hydroxylase

The entire pharmacological effect of α-methyltyrosine stems from its interaction with tyrosine hydroxylase (tyrosine 3-monooxygenase).

The Target: Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the critical gatekeeper for catecholamine production. It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), utilizing molecular oxygen and tetrahydrobiopterin (BH4) as co-substrates.[8] This conversion is the slowest step in the pathway, making it the primary point of regulation for catecholamine levels.

The Interaction: A Competitive Battle at the Active Site

Metyrosine ((S)-α-methyltyrosine) acts as a competitive inhibitor of tyrosine hydroxylase.[2][5] Due to its close structural resemblance to the endogenous substrate L-tyrosine, metyrosine binds to the enzyme's active site.[2] This binding is reversible and prevents L-tyrosine from accessing the catalytic machinery, thereby blocking its conversion to L-DOPA.[2][9] The presence of the α-methyl group is key to its inhibitory function, distinguishing it from the natural substrate.

The direct consequence of this competitive inhibition is a significant reduction in the synthesis of L-DOPA.[5] Since L-DOPA is the mandatory precursor for all subsequent catecholamines, this blockade leads to a systemic depletion of dopamine, norepinephrine, and epinephrine.[3][5] In clinical settings, administration of 1 to 4 grams of metyrosine per day can reduce catecholamine biosynthesis by 35% to 80%.[5][6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MetyroSINE Monograph for Professionals - Drugs.com [drugs.com]

- 7. metyroSINE: Uses, Side Effects & Dosage | Healio [healio.com]

- 8. youtube.com [youtube.com]

- 9. Video: Drugs Affecting Neurotransmitter Synthesis [jove.com]

An In-depth Technical Guide to the Discovery and History of Alpha-Methylated Amino Acids

This guide provides a comprehensive overview of the discovery, synthesis, and application of α-methylated amino acids for researchers, scientists, and drug development professionals. We will explore the historical context of their discovery, delve into the evolution of synthetic methodologies, analyze their unique conformational properties, and examine their impact on medicinal chemistry.

Introduction: A Serendipitous Discovery and a New Class of Building Blocks

The story of α-methylated amino acids begins not in the streamlined workflow of a modern drug discovery lab, but in the analysis of natural products. The simplest of these, α-aminoisobutyric acid (Aib), was first identified in fungal metabolites, specifically in a class of antibiotic peptides known as peptaibols, such as alamethicin.[1][2] This discovery was significant because it challenged the prevailing view that proteins were exclusively composed of the 20 canonical α-amino acids. These naturally occurring peptides, containing "unnatural" amino acids, hinted at a broader palette of building blocks available to nature and, consequently, to synthetic chemists.

The initial interest in these molecules was driven by a desire to understand their role in the biological activity of the parent peptides. It was soon realized that the defining feature of these amino acids—the replacement of the α-hydrogen with a methyl group—imparted profound and powerful changes to the peptides that contained them. This seemingly minor modification introduced significant steric hindrance, dramatically constraining the conformational freedom of the peptide backbone.[1][3] This restriction in rotation around the Cα-C bond forces the peptide to adopt specific secondary structures, most notably helical conformations like the 3₁₀-helix and the α-helix.[1][4][5]

This ability to pre-organize a peptide into a defined shape has become the cornerstone of their utility in medicinal chemistry. By strategically incorporating α-methylated amino acids, chemists can design peptides with enhanced stability, increased resistance to enzymatic degradation, and improved pharmacological properties.[1][3][6] This guide will trace the journey of these fascinating molecules from their humble origins to their current status as indispensable tools in the design of novel therapeutics.

The Synthetic Challenge: Taming the Quaternary Center

The construction of the sterically hindered quaternary α-carbon of α-methylated amino acids presents a significant synthetic challenge.[7] Early methods were often harsh and produced racemic mixtures, requiring tedious resolution steps. However, the field has evolved dramatically, with the development of sophisticated asymmetric methodologies that provide access to enantiomerically pure α-methylated amino acids.

Classical Approaches: The Foundation of Synthesis

The Strecker synthesis is one of the oldest and most fundamental methods for amino acid synthesis.[8] Its adaptation for α-methylated amino acids involves the reaction of a ketone (instead of an aldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Caption: The Strecker synthesis for α-methylated amino acids.

While robust, the classical Strecker synthesis yields a racemic product. The Bucherer-Bergs synthesis , which uses ammonium carbonate and cyanide to form a hydantoin intermediate, also produces racemic α-methylated amino acids. The primary drawback of these early methods is the lack of stereocontrol, which is critical for pharmacological applications.

The Rise of Asymmetric Synthesis: Chiral Auxiliaries and Catalysis

The demand for enantiomerically pure α-methylated amino acids drove the development of asymmetric synthetic methods. A major breakthrough came with the use of chiral auxiliaries , which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliaries, for example, have been successfully employed in the diastereoselective alkylation of enolates to produce α-methylated amino acids with high stereopurity.[9]

More recently, catalytic asymmetric methods have emerged as a more elegant and atom-economical approach. These methods utilize a chiral catalyst to control the stereochemistry of the reaction, allowing for the direct synthesis of enantiomerically enriched products from achiral starting materials. Photoredox catalysis, for instance, has been used for the asymmetric synthesis of unnatural α-amino acids through the activation of C-O bonds.[10] Nickel-catalyzed cross-coupling reactions have also proven effective for the enantioconvergent synthesis of protected unnatural α-amino acids.[11]

| Method | Key Features | Stereocontrol | Advantages | Disadvantages |

| Strecker Synthesis | Ketone, NH₃, HCN | None (Racemic) | Simple, readily available starting materials | Lack of stereocontrol, use of toxic cyanide |

| Bucherer-Bergs Synthesis | Ketone, (NH₄)₂CO₃, KCN | None (Racemic) | Forms a stable hydantoin intermediate | Lack of stereocontrol, harsh reaction conditions |

| Chiral Auxiliary Methods | Covalent attachment of a chiral molecule | High (Diastereoselective) | Excellent stereocontrol, reliable | Requires stoichiometric amounts of the auxiliary, additional synthetic steps for attachment and removal |

| Asymmetric Catalysis | Chiral catalyst | High (Enantioselective) | Atom-economical, high enantioselectivity | Catalyst development can be challenging, may require specific substrates |

Table 1: Comparison of Synthetic Methodologies for α-Methylated Amino Acids

Step-by-Step Protocol: Asymmetric Synthesis via a Chiral Iminolactone

The following is a representative protocol for the asymmetric synthesis of α-methyl-α-amino acids using a chiral iminolactone derived from (+)-3-carene.[12] This method exemplifies the use of a chiral template to achieve high diastereoselectivity in the alkylation step.

Experimental Protocol:

-

Preparation of the Chiral Iminolactone:

-

(+)-3-carene is dihydroxylated using osmium tetroxide to yield a single stereoisomer of the corresponding diol.[12]

-

The diol is then converted to the iminolactone through a series of standard organic transformations.

-

-

Deprotonation and Enolate Formation:

-

The iminolactone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the α-carbon, forming the corresponding lithium enolate. The rigid cyclic structure of the iminolactone ensures the formation of a single Z-enolate.[12]

-

-

Diastereoselective Alkylation:

-

An electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The bulky chiral auxiliary blocks one face of the enolate, directing the approach of the electrophile to the opposite face, thus ensuring high diastereoselectivity.[12]

-

The reaction is allowed to proceed at low temperature until completion, which is monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis and Product Isolation:

-

The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride).

-

The product is extracted, and the chiral auxiliary is cleaved under acidic conditions to release the desired α-methylated amino acid.

-

The final product is purified by chromatography or recrystallization.

-

Caption: Workflow for the asymmetric synthesis of α-methylated amino acids.

Conformational Control: The Structural Impact of α-Methylation

The defining characteristic of α-methylated amino acids is their profound influence on peptide conformation.[7] The gem-dimethyl group at the α-carbon restricts the rotation around the peptide backbone, significantly limiting the accessible Ramachandran space.[13] This conformational constraint has two major consequences: the induction of helical structures and the enhancement of proteolytic stability.

Helix Induction: Pre-organizing for Potency

The steric bulk of the α-methyl group favors dihedral angles (φ, ψ) that are characteristic of helical secondary structures, particularly the 3₁₀-helix and the α-helix.[1][4][5] Even a single incorporation of an α-methylated amino acid, such as Aib, can be sufficient to induce a helical turn in a short peptide.[1] This ability to pre-organize a peptide into a specific conformation is a powerful tool in drug design, as it can lock the peptide into its bioactive conformation, thereby increasing its affinity for its target and enhancing its biological activity.[3][4]

The insertion of Aib residues into oligopeptides has been shown to not only stabilize helical structures but also to induce a switch from a β-sheet to a helical conformation.[4][5] This highlights the dominant nature of the conformational preference imparted by α-methylation.

Caption: Conformational impact of α-methylation on peptides.

Proteolytic Resistance: A Shield Against Degradation

Peptide-based drugs often suffer from poor in vivo stability due to their rapid degradation by proteases. The steric hindrance provided by the α-methyl group can effectively shield the adjacent peptide bonds from proteolytic cleavage.[3][14][15] This increased resistance to enzymatic degradation extends the half-life of the peptide in the body, improving its pharmacokinetic profile and therapeutic efficacy.[1][6]

Studies have shown that peptides containing α-methylated amino acids at or near the cleavage site of proteases exhibit significantly enhanced stability.[16] This effect is attributed to the inability of the bulky α-methylated residue to fit into the active site of the enzyme.[3]

Applications in Drug Discovery and Development

The unique properties of α-methylated amino acids have made them valuable tools in medicinal chemistry and drug development.[7][17][18] Their ability to induce stable secondary structures and enhance proteolytic resistance has been exploited in the design of a wide range of therapeutic agents.

Methyldopa: A Classic Example

One of the earliest and most well-known examples of an α-methylated amino acid in medicine is Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine).[18] Introduced in the 1960s, it is used for the treatment of hypertension, particularly in pregnant women, due to its favorable safety profile.[19]

Methyldopa acts as a centrally-acting antihypertensive agent.[19] It is a prodrug that is converted in the brain to α-methylnorepinephrine.[19][20] This metabolite then acts as an agonist at α₂-adrenergic receptors in the brainstem, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[19][20][21] The α-methyl group in Methyldopa is crucial for its mechanism of action, as it prevents its direct decarboxylation in the periphery, allowing it to cross the blood-brain barrier.[21][22]

Peptidomimetics and Beyond

The primary application of α-methylated amino acids in modern drug discovery is in the design of peptidomimetics . By incorporating these unnatural amino acids, researchers can create peptides with improved drug-like properties, such as enhanced stability, oral bioavailability, and cell permeability.[6][23]

For example, the incorporation of α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to improve their helicity and cholesterol efflux potential, making them promising candidates for the treatment of atherosclerosis.[3] Similarly, their inclusion in antimicrobial peptides can enhance their activity and stability.[14]

Beyond peptides, α-methylated amino acids are also used as chiral building blocks in the synthesis of other small molecule drugs.[17] Their conformational rigidity can be used to control the three-dimensional structure of a molecule, which is often critical for its interaction with a biological target.

Future Perspectives

The field of α-methylated amino acids continues to evolve, with ongoing research focused on the development of new and more efficient synthetic methods, as well as the exploration of novel applications in drug discovery. The use of enzymatic and chemoenzymatic approaches for the synthesis of these compounds is a particularly promising area of research.[23]

As our understanding of the relationship between peptide structure and function grows, the ability to precisely control conformation through the use of α-methylated amino acids will become increasingly important. These versatile building blocks are sure to play a central role in the development of the next generation of peptide-based therapeutics and other novel drugs.

References

-

α-aminoisobutyric acid aib: Topics by Science.gov . Available at: [Link]

-

α-Aminoisobutyric acid - Chem-Impex . Available at: [Link]

-

Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog . Available at: [Link]

-

Methyldopa - StatPearls - NCBI Bookshelf . Available at: [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids . Available at: [Link]

-

METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia . Available at: [Link]

-

Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT . Available at: [Link]

-

Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC - NIH . Available at: [Link]

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity . Available at: [Link]

-

Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence | ACS Omega . Available at: [Link]

-

2-Aminoisobutyric acid - Wikipedia . Available at: [Link]

- US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents.

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC - NIH . Available at: [Link]

-

Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews - ACS Publications . Available at: [Link]

-

Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - NIH . Available at: [Link]

-

Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone - ACS Publications . Available at: [Link]

-

Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04482B . Available at: [Link]

-

Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed . Available at: [Link]

-

Conformational editing of intrinsically disordered protein by α-methylation - Research Collection . Available at: [Link]

-

Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells | ACS Biomaterials Science & Engineering . Available at: [Link]

-

The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed . Available at: [Link]

-

Methyldopa - Wikipedia . Available at: [Link]

-

Studies on the Metabolism and Mechanism of Action of Methyldopa | Circulation . Available at: [Link]

-

Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E . Available at: [Link]

-

Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group - American Chemical Society . Available at: [Link]

-

Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. - UA Campus Repository . Available at: [Link]

-

Synthesis of Methyldopa | Structure, MOA & Uses | BP 501T | L~33 - YouTube . Available at: [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC - NIH . Available at: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Asymmetric synthesis of unusual amino acids for peptide molecular design and molecular recognition studies. [arizona.aws.openrepository.com]

- 10. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]

- 11. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04482B [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 19. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. METHYLDOPA Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 21. Methyldopa - Wikipedia [en.wikipedia.org]

- 22. ahajournals.org [ahajournals.org]

- 23. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R)-alpha-methyltyrosine in Cell Culture

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of (R)-alpha-methyltyrosine, also known as Metyrosine, in cell culture experiments. The focus is on leveraging its specific inhibitory action on catecholamine synthesis to probe biological systems. This document moves beyond a simple set of instructions to explain the underlying principles, ensuring that protocols are both robust and adaptable.

Introduction: The Role and Mechanism of (R)-alpha-methyltyrosine

(R)-alpha-methyl-p-tyrosine (AMPT), specifically its active (S)-enantiomer Metyrosine, is a potent and specific inhibitor of the enzyme tyrosine hydroxylase (TH).[1][2] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, a class of critical neurotransmitters and hormones that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[3][4]

The synthesis pathway begins with the dietary amino acid L-tyrosine. Tyrosine hydroxylase catalyzes the conversion of tyrosine to L-DOPA (3,4-dihydroxyphenylalanine), the committed step in this pathway.[5][6] Metyrosine acts as a competitive inhibitor, binding to the active site of TH and preventing the hydroxylation of tyrosine.[1] This leads to a significant and dose-dependent reduction in the cellular production of all downstream catecholamines.[7] This specific mode of action makes Metyrosine an invaluable pharmacological tool for studying the physiological and pathological roles of catecholamines in various contexts, from neurobiology to oncology.[8][9][10]

Mechanism of Action Diagram

The following diagram illustrates the catecholamine biosynthesis pathway and the specific point of inhibition by (R)-alpha-methyltyrosine.

Caption: (R)-alpha-methyltyrosine competitively inhibits Tyrosine Hydroxylase.

Reagent Preparation and Handling

Proper preparation of Metyrosine is critical for experimental success, primarily due to its solubility characteristics. The compound is a crystalline solid that is stable for years when stored at -20°C.[11]

Solubility and Stock Solution Preparation

The solubility of Metyrosine varies significantly depending on the solvent and pH. While L-tyrosine has very low solubility in water at neutral pH (~0.45 mg/mL), Metyrosine offers slightly better, though still limited, aqueous solubility.[11][12]

| Solvent | Approximate Solubility | Notes |

| DMSO / Ethanol | ~50 µg/mL | Suitable for creating a concentrated organic stock. The final concentration in media should be low (<0.1%) to avoid solvent toxicity.[11] |

| PBS (pH 7.2) | ~2 mg/mL | Allows for an organic solvent-free stock, but at a lower concentration. Fresh preparation is recommended.[11] |

| Acidic/Basic Buffers | Higher Solubility | Dissolving at extreme pH (e.g., in 0.1 M HCl or 0.1 M NaOH) can significantly increase solubility. The pH must be neutralized before adding to cell culture media to prevent pH shock.[12] |

Protocol 2.1.1: Preparing a 10 mM DMSO Stock Solution

-

Materials: (R)-alpha-methyltyrosine (Metyrosine, FW: 195.2 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

-

Weigh out 1.95 mg of Metyrosine powder and place it in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for up to one month or -80°C for up to six months.[13]

Protocol 2.1.2: Preparing a 2 mg/mL Aqueous Stock Solution

-

Materials: Metyrosine, sterile Phosphate-Buffered Saline (PBS, pH 7.2), sterile conical tube.

-

Weigh out 2 mg of Metyrosine powder.

-

Add 1 mL of sterile PBS (pH 7.2).

-

Vortex vigorously. The use of a sonicating water bath may be necessary to fully dissolve the compound.

-

Sterile-filter the solution through a 0.22 µm syringe filter before use.

-

Crucial Note: It is strongly recommended to prepare this aqueous solution fresh for each experiment and not to store it for more than one day.[11]

Experimental Design and Cell Treatment Protocol

The following sections provide a general workflow and a specific protocol using PC12 cells, a well-established model for studying catecholaminergic neurons.[14][15]

General Experimental Workflow

A typical experiment involves cell seeding, a period of stabilization, treatment with Metyrosine, and subsequent analysis of the desired endpoint.

Caption: Overview of the experimental process from cell seeding to analysis.

Determining Optimal Concentration and Duration

It is essential to perform a dose-response and time-course experiment for any new cell line or experimental condition.

-

Concentration Range: A starting range of 10 µM to 500 µM is recommended for in vitro studies. A study using microdialysis in vivo showed effects with 100 µM.[16]

-

Incubation Time: Catecholamine depletion is not instantaneous. The maximum effect in vivo is observed 48-72 hours post-administration.[1] Therefore, incubation times of 24, 48, and 72 hours should be tested.

-

Controls: Always include a vehicle control (e.g., media with the same final concentration of DMSO used for the highest Metyrosine dose) and an untreated control.

Protocol 3.2.1: Treating PC12 Cells with Metyrosine

This protocol is adapted for PC12 cells, which are often cultured on collagen-coated plates.[15]

-

Cell Seeding:

-

Coat 6-well plates with rat tail collagen I.

-

Seed PC12 cells at a density of 2.5 x 10^5 cells/well.

-

Culture for 24 hours in complete medium (e.g., DMEM with 10% horse serum, 5% FBS) to allow for cell attachment.

-

-

Preparation of Treatment Media:

-

Thaw the 10 mM Metyrosine stock solution (from Protocol 2.1.1).

-

Prepare serial dilutions of the stock solution in fresh, pre-warmed complete medium to achieve final desired concentrations (e.g., 0, 10, 50, 100, 250 µM). Ensure the final DMSO concentration is constant across all wells (including the vehicle control) and does not exceed 0.1%.

-

-

Cell Treatment:

-

Carefully aspirate the old medium from the wells.

-

Gently add 2 mL of the appropriate treatment or vehicle control medium to each well.

-

Return the plate to the incubator (37°C, 5% CO2).

-

-

Incubation:

-

Incubate the cells for the desired duration (e.g., 48 hours). For longer time points, the media may need to be replaced with fresh treatment media every 48-72 hours.

-

-

Sample Collection:

-

After incubation, place the plate on ice.

-

Collect the conditioned media into labeled tubes for analysis of secreted catecholamines. Centrifuge to pellet any detached cells and store the supernatant at -80°C.

-

Wash the adherent cells twice with ice-cold PBS.

-

Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer for protein analysis or a specific buffer for catecholamine extraction). Scrape the cells, collect the lysate, and store at -80°C until analysis.

-

Validation of Tyrosine Hydroxylase Inhibition

A critical component of any experiment using Metyrosine is the validation of its intended biological effect: the depletion of catecholamines. This ensures that observed phenotypes are directly linked to the drug's mechanism of action.

Methods for Quantifying Catecholamines

Several methods can be used to measure dopamine and norepinephrine levels in cell lysates or conditioned media.[17]

| Method | Principle | Advantages | Disadvantages |

| HPLC-ECD | High-Performance Liquid Chromatography with Electrochemical Detection. Separates catecholamines, which are then detected by the current generated upon their oxidation/reduction. | High sensitivity and specificity. Gold standard for catecholamine analysis.[18] | Requires specialized equipment and expertise. Can be subject to interference.[19] |

| ELISA | Enzyme-Linked Immunosorbent Assay. Uses specific antibodies to capture and quantify catecholamines. | High-throughput, relatively simple to perform, does not require specialized chromatography equipment.[20] | Can have cross-reactivity issues. May be less sensitive than HPLC for very low concentrations. |

| Mass Spectrometry (LC-MS) | Liquid Chromatography coupled with Mass Spectrometry. Separates compounds and identifies them based on their mass-to-charge ratio. | Extremely high specificity and sensitivity. Can measure multiple analytes simultaneously. | High cost of instrumentation and requires highly trained personnel. |

Protocol 4.1.1: General Protocol for Catecholamine Measurement by ELISA

This protocol outlines the general steps; always follow the specific instructions provided with your chosen commercial ELISA kit.

-

Sample Preparation: Thaw cell lysates or conditioned media samples on ice. If required by the kit, perform any necessary extraction or acylation steps to prepare the samples.

-

Standard Curve: Prepare a standard curve using the catecholamine standards provided in the kit. This is crucial for accurate quantification.

-

Assay Procedure:

-

Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate as directed.

-

Perform the required wash steps.

-

Add the enzyme-conjugated detection antibody and incubate.

-

Wash again to remove unbound conjugate.

-

Add the substrate and incubate for color development.

-

Stop the reaction and read the absorbance on a microplate reader at the specified wavelength.

-

-

Data Analysis: Calculate the catecholamine concentrations in your samples by interpolating from the standard curve. Compare the levels in Metyrosine-treated samples to the vehicle control to confirm depletion.

Conclusion and Best Practices

(R)-alpha-methyltyrosine is a powerful tool for elucidating the role of catecholamines in cell biology. Its successful application hinges on careful preparation, thoughtful experimental design, and rigorous validation of its inhibitory effect.

-

Trustworthiness through Validation: Always confirm catecholamine depletion to validate your experimental system.

-

Causality in Design: Understand that the depletion effect is time and dose-dependent. Optimize these parameters for each new model system.

-

Purity and Specificity: Use the (R)- or (S)-isomer (Metyrosine) for specific inhibition of tyrosine hydroxylase; the racemic mixture (DL-α-Methyltyrosine) is also used but may require higher concentrations for the same effect.[1][9]

-

Solubility is Key: Pay close attention to solubility limits and the potential effects of organic solvents on your cells. Prepare stock solutions carefully and use appropriate controls.

By adhering to these principles and protocols, researchers can confidently employ (R)-alpha-methyltyrosine to gain valuable insights into catecholamine-dependent biological processes.

References

-

Taylor & Francis. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]

-

Engel, J., & Sjoerdsma, A. (1968). Biochemical and pharmacologic effects of α-methyltyrosine in man. British Journal of Pharmacology and Chemotherapy, 34(3), 472–484. Available at: [Link]

-

Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. Available at: [Link]

-

Saadat, S., & Thoenen, H. (1986). Cell contact-mediated regulation of tyrosine hydroxylase synthesis in cultured bovine adrenal chromaffin cells. Journal of Cell Biology, 103(5), 1991–1997. Available at: [Link]

-

Andén, N. E., Butcher, S. G., Corrodi, H., Fuxe, K., & Ungerstedt, U. (1970). Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine. European Journal of Pharmacology, 11(3), 303–314. Available at: [Link]

-

Li, J., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience, 10(10), 4279-4286. Available at: [Link]

-

Zhao, M., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2596. Available at: [Link]

-

Stine, S. M., et al. (1997). Effect of Alpha-Methyl-Para-Tyrosine on Response to Cocaine Challenge. Biological Psychiatry, 41(5), 585-593. Available at: [Link]

-

Zocchi, A., & Pert, A. (1994). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. Brain Research, 664(1-2), 167–174. Available at: [Link]

-

Lee, C. C., et al. (2015). Enhancing structural plasticity of PC12 neurons during differentiation and neurite regeneration with a catalytically inactive mutant version of the zRICH protein. BMC Neuroscience, 16, 85. Available at: [Link]

-

Cui, Y., et al. (2022). Stability of concentrated feed medium with various tyrosine additions. Biotechnology Progress, 38(1), e3215. Available at: [Link]

-

Uehara, T., et al. (2004). Inhibition of dopamine synthesis with alpha-methyl-p-tyrosine abolishes the enhancement of methamphetamine-induced extracellular dopamine levels in the amygdala of rats with excitotoxic lesions of the entorhinal cortex. Neuroscience Letters, 356(1), 21–24. Available at: [Link]

-

Cleveland Clinic. (2021). Catecholamines Test. Retrieved from [Link]

-

ResearchGate. (2017). How much time to treat PC12 cells with KT5720? Retrieved from [Link]

-

Asanuma, M., et al. (2000). Inhibition of tyrosinase reduces cell viability in catecholaminergic neuronal cells. Journal of Neurochemistry, 75(5), 2059–2067. Available at: [Link]

-

ResearchGate. (n.d.). Biochemical pathways for the metabolism of catecholamines. Retrieved from [Link]

-

Jefferson Digital Commons. (2023). Differentiating PC12 Cells to Evaluate Neurite Densities Through Live-Cell Imaging. Retrieved from [Link]

-

whitelabs.org. (n.d.). PC12 cell protocols. Retrieved from [Link]

-

IBL America. (2018). Reliable Catecholamines ELISAs for Plasma and Urine Samples. Retrieved from [Link]

-

McTavish, S. F., et al. (2001). Tyrosine depletion attenuates dopamine function in healthy volunteers. Psychopharmacology, 154(2), 187–193. Available at: [Link]

-

Antec Scientific. (n.d.). Analysis of Catecholamines in Urine and Plasma. Retrieved from [Link]

-

The Not So Boring Biochemist. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more [Video]. YouTube. Retrieved from [Link]

-

DigitalCommons@UNO. (2022). Optimization of tyrosine hydroxylase antibody for immunohistochemistry fluorescence detection in zebrafish (Danio rerio). Retrieved from [Link]

-

Merck Millipore. (n.d.). Anti-Tyrosine Hydroxylase Antibody. Retrieved from [Link]

-

CRASH! Medical Review Series. (2022, January 30). Catecholamine Synthesis/Degradation [Video]. YouTube. Retrieved from [Link]

Sources

- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 2. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Inhibition of tyrosinase reduces cell viability in catecholaminergic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Inhibition of dopamine synthesis with alpha-methyl-p-tyrosine abolishes the enhancement of methamphetamine-induced extracellular dopamine levels in the amygdala of rats with excitotoxic lesions of the entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. L-Tyrosine in Cell Culture [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. PC12 cell protocols [whitelabs.org]

- 16. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. antecscientific.com [antecscientific.com]

- 19. researchgate.net [researchgate.net]

- 20. ibl-america.com [ibl-america.com]

Application Notes and Protocols: Preclinical Efficacy Testing of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Therapeutic Hypothesis for Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the striatum.[1] A key enzyme in the synthesis of dopamine is tyrosine hydroxylase (TH), which catalyzes the rate-limiting step of converting L-tyrosine to L-DOPA.[1][2] While dopamine replacement therapies are the cornerstone of current PD management, they do not halt the progression of the disease. There is a compelling therapeutic rationale for the development of disease-modifying agents. One emerging hypothesis suggests that modulating the activity of tyrosine hydroxylase could offer a neuroprotective effect.[2][3][4]

This document outlines a comprehensive experimental design to investigate the efficacy of a novel small molecule, (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid. Structurally similar to the known tyrosine hydroxylase inhibitor alpha-methyltyrosine (α-MT), it is hypothesized that this compound may act as a modulator of TH activity, thereby potentially offering a therapeutic benefit in the context of Parkinson's disease.[2][3] This application note will provide a detailed, step-by-step guide for the preclinical evaluation of this compound, from initial in vitro validation of its mechanism of action to in vivo efficacy studies in established animal models of PD.

Phase 1: In Vitro Characterization and Target Validation

The initial phase of the experimental design focuses on validating the hypothesized mechanism of action – the inhibition of tyrosine hydroxylase. This will be achieved through a combination of enzymatic and cell-based assays.

Direct Enzymatic Inhibition of Tyrosine Hydroxylase

The primary objective is to determine if (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid directly inhibits the enzymatic activity of tyrosine hydroxylase. A continuous spectrophotometric rate determination assay will be employed.[5]

Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay

-

Reagent Preparation:

-

50 mM Potassium Phosphate Buffer (pH 6.5 at 25°C).

-

1 mM L-Tyrosine Solution.

-

Tyrosinase Enzyme Solution (500-1,000 units/ml in cold phosphate buffer).

-

(R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid stock solution (in a suitable solvent, e.g., DMSO).

-

-

Reaction Cocktail Preparation:

-

Prepare a reaction cocktail containing deionized water, phosphate buffer, and L-tyrosine solution.

-

Oxygenate the cocktail by bubbling with 99.9% pure O2 for 3-5 minutes immediately before use.

-

-

Assay Procedure:

-

Pipette 2.90 ml of the reaction cocktail into quartz cuvettes.

-

Equilibrate to 25°C in a thermostatted spectrophotometer.

-

Add 0.10 ml of the test compound at various concentrations (and a vehicle control).

-

Initiate the reaction by adding 0.10 ml of the Tyrosinase Enzyme Solution.

-

Immediately mix by inversion and record the increase in absorbance at 280 nm for approximately 10 minutes.

-

Determine the rate of reaction (ΔA280nm/minute) from the maximum linear portion of the curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Expected Outcome: This assay will provide a quantitative measure of the direct inhibitory effect of the compound on tyrosine hydroxylase activity.

| Parameter | Description |

| IC50 | Concentration of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid required for 50% inhibition of tyrosine hydroxylase activity. |

| Mechanism of Inhibition | Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. |

Cellular Activity in a Dopaminergic Cell Line

To assess the compound's activity in a cellular context, a dopaminergic neuronal cell line, such as PC12 or SH-SY5Y cells, will be utilized. These cells endogenously express tyrosine hydroxylase and can be used to measure the compound's effect on dopamine production.

Protocol: Cellular Dopamine Production Assay

-

Cell Culture:

-

Culture PC12 or SH-SY5Y cells in appropriate media and conditions.

-

Seed cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

-

Compound Treatment:

-

Treat the cells with varying concentrations of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

-

Dopamine Quantification:

-

Lyse the cells and collect the supernatant.

-

Quantify the dopamine levels in the cell lysates using a commercially available Dopamine ELISA kit or by HPLC with electrochemical detection.

-

-

Data Analysis:

-

Normalize dopamine levels to the total protein concentration in each sample.

-

Calculate the percentage of reduction in dopamine production for each compound concentration relative to the vehicle control.

-

Determine the EC50 value (the effective concentration that causes a 50% reduction in dopamine production).

-

Expected Outcome: This assay will confirm if the compound can penetrate the cell membrane and inhibit dopamine synthesis in a cellular environment.

| Parameter | Description |

| EC50 | Concentration of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid required for a 50% reduction in cellular dopamine production. |

Phase 2: In Vivo Efficacy in Animal Models of Parkinson's Disease

Following successful in vitro validation, the next phase is to evaluate the in vivo efficacy of the compound in established rodent models of Parkinson's disease. The two most widely used neurotoxin-based models are the MPTP mouse model and the 6-OHDA rat model.[6][7]

MPTP-Induced Mouse Model of Parkinson's Disease

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra of mice, mimicking the pathology of Parkinson's disease.[8]

Protocol: MPTP Mouse Model Efficacy Study

-

Animal Model Induction:

-

Administer MPTP (e.g., 20 mg/kg, intraperitoneally) to male C57BL/6 mice daily for seven consecutive days.[9]

-

-

Compound Administration:

-

Begin administration of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid at different doses (determined from preliminary tolerability studies) either before, during, or after MPTP administration to assess prophylactic or therapeutic effects. Include a vehicle-treated MPTP group and a saline-treated control group.

-

-

Behavioral Assessments:

-

Perform a battery of behavioral tests to assess motor function, starting on the eighth day after the last MPTP injection.[9]

-

-

Neurochemical and Histological Analysis:

-

At the end of the study, sacrifice the animals and collect brain tissue.

-

Neurochemistry: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC with electrochemical detection.

-

Histology: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

-

Expected Outcome: This study will determine if the compound can prevent or rescue the motor deficits and neurodegeneration induced by MPTP.

| Endpoint | Measurement |

| Behavioral | Improvement in locomotor activity, coordination, and reduction in akinesia/bradykinesia. |

| Neurochemical | Preservation of striatal dopamine levels. |

| Histological | Protection of TH-positive neurons in the substantia nigra. |

6-OHDA-Induced Rat Model of Parkinson's Disease

The neurotoxin 6-hydroxydopamine (6-OHDA) is another widely used agent to create a unilateral lesion of the nigrostriatal pathway in rats, leading to motor asymmetry.[6][7]

Protocol: 6-OHDA Rat Model Efficacy Study

-

Animal Model Induction:

-

Compound Administration:

-

Administer (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid at various doses, starting before or after the 6-OHDA lesion. Include a vehicle-treated 6-OHDA group.

-

-

Behavioral Assessments:

-

Assess rotational behavior induced by apomorphine or amphetamine. An effective treatment should reduce the number of rotations.

-

Perform the cylinder test to assess forelimb use asymmetry.

-

-

Neurochemical and Histological Analysis:

-

Similar to the MPTP model, analyze striatal dopamine levels and perform TH immunohistochemistry on the lesioned and non-lesioned hemispheres.

-

Expected Outcome: This model will provide further evidence of the compound's neuroprotective or neurorestorative effects in a different species and with a different neurotoxin.

| Endpoint | Measurement |

| Behavioral | Reduction in drug-induced rotations and improved forelimb use. |

| Neurochemical | Attenuation of dopamine depletion in the lesioned striatum. |

| Histological | Preservation of TH-positive neurons in the lesioned substantia nigra. |

Phase 3: Preclinical Safety and Pharmacokinetics

A critical component of any drug development program is the assessment of the compound's safety profile and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).[11][12]

In Vitro Toxicology

A panel of in vitro toxicology assays should be conducted early in the development process to identify potential liabilities.[13][14][15]

Recommended In Vitro Toxicology Assays:

-

Cytotoxicity Assays: Using various cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) to determine the compound's effect on cell viability.[15]

-

hERG Channel Assay: To assess the risk of cardiac arrhythmia.

-

Ames Test: To evaluate the mutagenic potential of the compound.

-

CYP450 Inhibition Assays: To determine the potential for drug-drug interactions.

In Vivo Pharmacokinetics (PK)

Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining appropriate dosing regimens for further studies.[11][12]

Protocol: Rodent Pharmacokinetic Study

-

Animal Dosing:

-

Administer a single dose of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid to rats or mice via intravenous (IV) and oral (PO) routes.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

-

Bioanalysis:

-

Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as:

-

Clearance (CL): The rate at which the drug is removed from the body.

-

Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

-

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

-

Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.

-

-

Expected Outcome: This study will provide essential information on the compound's ADME properties, which will inform dose selection and formulation development for subsequent preclinical and clinical studies.

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach maximum plasma concentration. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| Bioavailability | Percentage of the administered dose that reaches systemic circulation. |

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the proposed experimental design.

Caption: High-level overview of the preclinical testing workflow.

Caption: Logical progression of the experimental design.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of (R)-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid as a potential therapeutic agent for Parkinson's disease. By systematically addressing the key aspects of efficacy, mechanism of action, safety, and pharmacokinetics, the outlined experimental design will generate the necessary data to support a go/no-go decision for further development. The successful completion of these studies will provide a strong foundation for a future Investigational New Drug (IND) application. Adherence to these detailed protocols and a thorough analysis of the generated data will be paramount to advancing our understanding of this novel compound's therapeutic potential.

References

-

Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. (2020, March 19). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Identification by shape-based virtual screening and evaluation of new tyrosinase inhibitors. (2018, January 26). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Behavioral phenotyping of the MPTP mouse model of Parkinson's disease. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. (2024, April 24). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

The 6-hydroxydopamine Rat Model of Parkinson's Disease. (2021, October 27). JoVE. Retrieved January 23, 2026, from [Link]

-

Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

6-OHDA Model for Parkinson's Disease Research. (2021, October 8). JoVE. Retrieved January 23, 2026, from [Link]

-

Assessment of the Behavioral and Neurochemical Characteristics in a Mice Model of the Premotor Stage of Parkinson's Disease Induced by Chronic Administration of a Low Dose of MPTP. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. (2021, August 23). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. (2021, January 22). MDPI. Retrieved January 23, 2026, from [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Spandidos Publications. Retrieved January 23, 2026, from [Link]

-

The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis. (2023, January 30). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- RU2802445C1 - Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Google Patents.

-

A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson's Disease for the Study of Non-Motor Symptoms. (2021, May 25). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Trizene-based tyrosinase inhibitors identified by chemical genetic screening. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Regulatory Knowledge Guide for Small Molecules. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Drug development | Preclinical, in vivo, ADME. (n.d.). Labtoo. Retrieved January 23, 2026, from [Link]

-

MPTP- Induced BALB/C Mice Recapitulate Compensatory Parkinson's-Like Motor Features. (2024, January 2). Universiti Kebangsaan Malaysia. Retrieved January 23, 2026, from [Link]

-

Tyrosine hydroxylase and Parkinson's disease. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Safety Guidelines. (n.d.). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]

-

In Vitro Toxicology Assays. (n.d.). TME Scientific. Retrieved January 23, 2026, from [Link]

-

Novel Virtual Screening Approach for the Discovery of Human Tyrosinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

6-OHDA mouse model of Parkinson's disease. (2023, October 30). protocols.io. Retrieved January 23, 2026, from [Link]

-

Behavioral characterization in MPTP/p mouse model of Parkinson's disease. (n.d.). IMR Press. Retrieved January 23, 2026, from [Link]

-

6-OHDA Parkinson's Model. (n.d.). Charles River Laboratories. Retrieved January 23, 2026, from [Link]

-

In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. Retrieved January 23, 2026, from [Link]

-

Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. (2019, January 7). JoVE. Retrieved January 23, 2026, from [Link]

-

(PDF) Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. (2024, April 11). ResearchGate. Retrieved January 23, 2026, from [Link]

-

SMALL MOLECULE SAFETY ASSESSMENT. (n.d.). Altasciences. Retrieved January 23, 2026, from [Link]

-

Screening assays for tyrosine kinase inhibitors: A review. (2023, January 20). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. Retrieved January 23, 2026, from [Link]

-